(3,6-Dichloropyridin-2-yl)methanol

Overview

Description

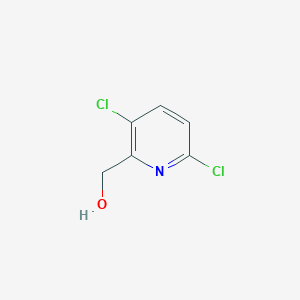

(3,6-Dichloropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 3rd and 6th positions of the pyridine ring and a hydroxymethyl group at the 2nd position. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dichloropyridin-2-yl)methanol typically involves the chlorination of 2-pyridinemethanol. One common method includes the reaction of 2-pyridinemethanol with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 6th positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dichloropyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form (3,6-Dichloropyridin-2-yl)methanal.

Reduction: The compound can be reduced to form (3,6-Dichloropyridin-2-yl)methane.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: (3,6-Dichloropyridin-2-yl)methanal

Reduction: (3,6-Dichloropyridin-2-yl)methane

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(3,6-Dichloropyridin-2-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (3,6-Dichloropyridin-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the chlorine atoms can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

- (2,4-Dichloropyridin-3-yl)methanol

- (3,5-Dichloropyridin-2-yl)methanol

- (3,6-Dichloropyridin-4-yl)methanol

Uniqueness

(3,6-Dichloropyridin-2-yl)methanol is unique due to the specific positioning of the chlorine atoms and the hydroxymethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

(3,6-Dichloropyridin-2-yl)methanol, a derivative of pyridine, has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and antifungal domains. With the molecular formula CHClNO, this compound features two chlorine atoms at the 3rd and 6th positions of the pyridine ring and a hydroxymethyl group at the 2nd position. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- CAS Number : 58804-10-7

- Molecular Weight : 176.01 g/mol

- Appearance : Typically a solid or liquid depending on purity and formulation.

The biological activity of this compound is attributed to its structural features:

- Hydroxymethyl Group : This group can participate in hydrogen bonding, enhancing interactions with biological macromolecules.

- Chlorine Atoms : The presence of chlorine allows for halogen bonding, which may influence the compound’s reactivity and binding affinity to various targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition at 50 µg/mL | |

| Staphylococcus aureus | Moderate inhibition | |

| Candida albicans | IC50 = 20 µg/mL | |

| Fusarium oxysporum | Weak activity |

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of this compound against Candida albicans. The compound demonstrated a significant inhibitory concentration (IC50) of 20 µg/mL, suggesting potential as a therapeutic agent for fungal infections.

Case Study 2: Bacterial Resistance

In another investigation focusing on bacterial resistance mechanisms, this compound was tested against resistant strains of Staphylococcus aureus. Results indicated that while the compound exhibited moderate inhibition, it could be explored further as a lead compound in developing new antibiotics .

Research Findings

Recent studies have explored various derivatives and analogs of this compound to enhance its biological activities. For instance:

Q & A

Q. Basic: What are the common synthetic routes for (3,6-Dichloropyridin-2-yl)methanol?

Methodological Answer:

A key synthesis involves cyclization reactions starting from halogenated pyridine precursors. For example, Tan et al. () demonstrated a route using 3,6-dichloropicolinoyl chloride (85) as a precursor. The reaction proceeds via:

Esterification : Reacting 2-chloro-5-iodobenzoic acid (81) in methanol under reflux.

Cyanation : Using copper cyanide and hydroxylamine hydrochloride to form a benzamidoxime intermediate (84).

Cyclization : Reacting the intermediate with 3,6-dichloropicolinoyl chloride (85) to yield the oxadiazole derivative (86).

Hydrolysis : Alkali-catalyzed hydrolysis of the ester to produce the carboxylic acid (87), followed by amidation for functionalization.

This method highlights the importance of halogenated pyridine intermediates and cyclization strategies in synthesizing derivatives of this compound .

Q. Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

X-ray crystallography is the gold standard for structural elucidation. For related compounds, Zhuang et al. ( ) reported triclinic crystal systems (space group P1) with unit cell parameters a = 7.344 Å, b = 8.798 Å, c = 9.649 Å, and angles α = 75.55°, β = 89.63°, γ = 86.82°. Refinement using the SHELX system ( ) allows precise determination of bond lengths, angles, and intermolecular interactions. Computational tools like density functional theory (DFT) can complement experimental data to validate electronic properties .

Q. Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives?

Methodological Answer:

Optimization involves systematic variation of:

- Catalysts : Proline derivatives () enhance regioselectivity in cyanation steps.

- Temperature : Microwave-assisted synthesis (e.g., ) reduces reaction times and improves yields for halogenated pyridines.

- Solvent Polarity : Polar aprotic solvents like DMSO () stabilize intermediates in nucleophilic substitutions.

Design-of-experiments (DoE) approaches, such as factorial design, can identify critical parameters. For example, in analogous pyridine methanol syntheses, adjusting pH during hydrolysis () significantly impacts purity .

Q. Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Methodological Answer:

Contradictions often arise from:

- Tautomerism : The compound may exist in equilibrium between enol and keto forms, altering NMR peak positions.

- Solvent Effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) influence chemical shifts.

- Impurity Peaks : Trace byproducts from incomplete reactions (e.g., unhydrolyzed esters in ) require rigorous purification.

Resolution Strategies :

2D NMR (COSY, HSQC) to assign overlapping signals.

Variable Temperature NMR to detect tautomeric shifts.

Cross-Validation : Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with DFT-calculated values .

Q. Advanced: What computational methods predict the reactivity of this compound in substitution reactions?

Methodological Answer:

- DFT Calculations : Determine frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the electron-withdrawing Cl groups activate the pyridine ring for SNAr reactions.

- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways.

- Retrosynthesis Tools : AI-driven platforms () leverage databases like Reaxys to propose feasible routes. For instance, substituting Cl with methoxy groups ( ) can be modeled to predict regioselectivity .

Q. Advanced: What strategies are employed to study the biological interactions of this compound derivatives?

Methodological Answer:

- Docking Studies : Use PyMOL or AutoDock to model interactions with enzymes (e.g., fungal CYP450 in ).

- QSAR Models : Correlate substituent effects (e.g., Cl vs. CF3 in ) with antifungal activity.

- In Vitro Assays : Mycelial growth inhibition tests () under varied pH/temperature conditions quantify bioactivity.

- Metabolic Stability : LC-MS tracks degradation pathways in liver microsomes .

Properties

IUPAC Name |

(3,6-dichloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQSLENDSAQNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606155 | |

| Record name | (3,6-Dichloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58804-10-7 | |

| Record name | (3,6-Dichloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.